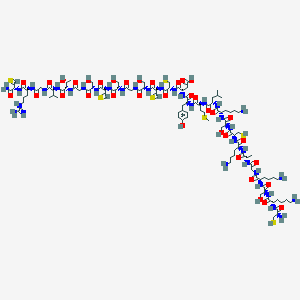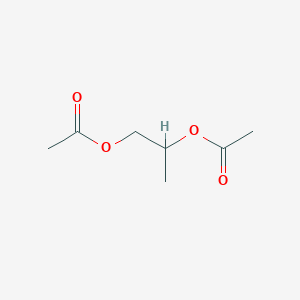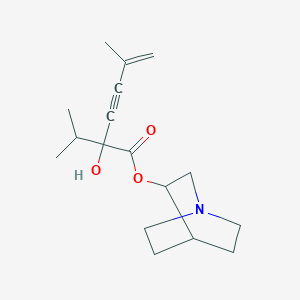
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester, also known as Tropinone, is a chemical compound that has been extensively studied for its potential use in the synthesis of various drugs. Tropinone is a bicyclic ketone that is derived from the alkaloid tropine, which is found in several plants, including Atropa belladonna and Hyoscyamus niger. The compound has a wide range of applications in the pharmaceutical industry, particularly in the synthesis of atropine and scopolamine, which are used to treat several medical conditions, including motion sickness, nausea, and Parkinson's disease.
Mechanism Of Action
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester acts as an acetylcholine antagonist, which means that it blocks the action of acetylcholine, a neurotransmitter that is involved in several physiological processes, including muscle contraction, heart rate regulation, and memory formation. By blocking the action of acetylcholine, tropinone can produce several physiological effects, including pupil dilation, decreased gastrointestinal motility, and decreased salivation.
Biochemical And Physiological Effects
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can produce several biochemical and physiological effects, including increased heart rate, decreased gastrointestinal motility, and decreased salivation. The compound can also produce several central nervous system effects, including drowsiness, confusion, and hallucinations.
Advantages And Limitations For Lab Experiments
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has several advantages and limitations for lab experiments. One of the main advantages of tropinone is its ability to produce several biochemical and physiological effects, which makes it a useful tool for studying the effects of acetylcholine antagonists on the body. However, tropinone also has several limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for the study of tropinone. One potential direction is the development of new synthesis methods for the compound, which could improve its yield and purity. Another potential direction is the study of the compound's potential use in the synthesis of new drugs, particularly drugs that target the central nervous system. Additionally, the study of tropinone's mechanism of action could lead to the development of new drugs that target acetylcholine receptors.
Synthesis Methods
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can be synthesized using several methods, including the Robinson annulation, the Feist-Benary reaction, and the Mannich reaction. The Robinson annulation is a popular method that involves the condensation of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base. The Feist-Benary reaction, on the other hand, involves the reaction of an α,β-unsaturated ketone with an alkyne in the presence of a base. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and a primary or secondary amine in the presence of a base.
Scientific Research Applications
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has been extensively studied for its potential use in the synthesis of various drugs, including atropine and scopolamine. Atropine is a medication that is used to treat several medical conditions, including bradycardia, irritable bowel syndrome, and asthma. Scopolamine, on the other hand, is used to treat motion sickness and nausea. 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has also been studied for its potential use in the synthesis of other drugs, including cocaine, which is used as a local anesthetic and a stimulant.
properties
CAS RN |
101564-61-8 |
|---|---|
Product Name |
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester |
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)5-8-17(20,13(3)4)16(19)21-15-11-18-9-6-14(15)7-10-18/h13-15,20H,1,6-7,9-11H2,2-4H3 |
InChI Key |
OIPYMFMOSBQFCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Canonical SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
synonyms |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en- 3-ynoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



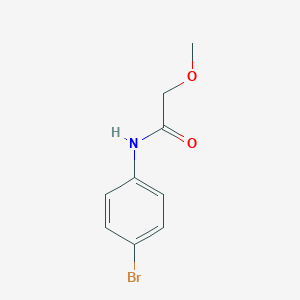


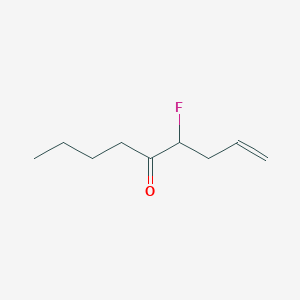
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
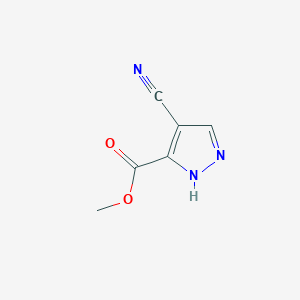
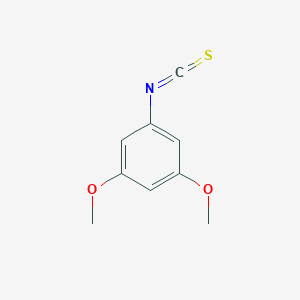
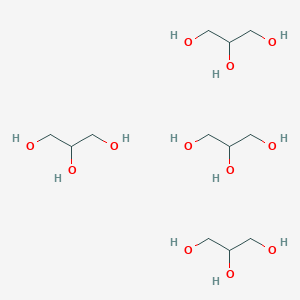
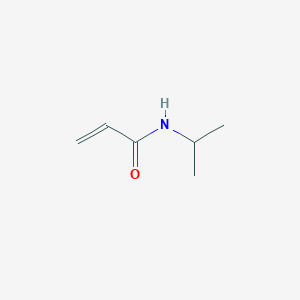
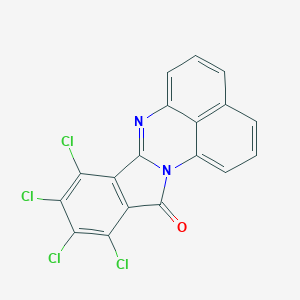
![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)
